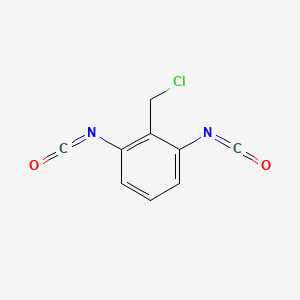
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is a chemical compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring system, which is a fused ring structure containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the esterification of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-, ethyl ester.
Reduction: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-.
Substitution: Formation of various substituted benzoxadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 1,1-dioxide derivatives: These compounds share a similar ring structure but contain sulfur instead of oxygen.
3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives: These compounds have a similar core structure but differ in the presence of additional functional groups.
Uniqueness
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is unique due to the presence of the nitro group and the ethyl ester functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58758-35-3 |
|---|---|
Molekularformel |
C10H9N3O5 |
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
ethyl 7-nitro-2H-1,2,4-benzoxadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-17-10(14)9-11-7-4-3-6(13(15)16)5-8(7)18-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
WUMSCYXBWUWFNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])ON1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)


![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
